BNC375

Description

Properties

IUPAC Name |

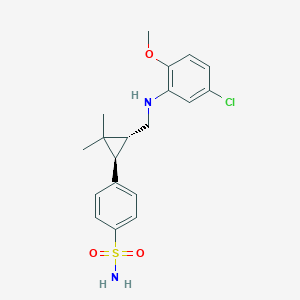

4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,15,18,22H,11H2,1-3H3,(H2,21,23,24)/t15-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWDCTBUJUEFDE-CRAIPNDOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BNC375: A Selective Alpha-7 Nicotinic Receptor Positive Allosteric Modulator

A Technical Guide for Drug Development Professionals

Executive Summary

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial ligand-gated ion channel widely expressed in the central nervous system (CNS), particularly in regions vital for learning and memory like the hippocampus and cerebral cortex.[1] Its role in modulating cognitive processes has made it a significant target for therapeutic intervention in CNS disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia.[2][3] BNC375 is a potent, selective, and orally available Positive Allosteric Modulator (PAM) of the α7 nAChR.[4][5] Unlike orthosteric agonists, which directly activate the receptor, PAMs like this compound enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby preserving the natural spatiotemporal patterns of signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used for its characterization.

Introduction to α7 nAChR and Positive Allosteric Modulation

The α7 nAChR is a homopentameric channel, meaning it is composed of five identical α7 subunits. A key characteristic is its high permeability to calcium ions (Ca²⁺), which allows it to trigger various intracellular signaling cascades upon activation. However, the receptor also desensitizes rapidly, which can limit the effectiveness of direct agonists.

Positive Allosteric Modulators (PAMs) offer a sophisticated therapeutic strategy by binding to a site on the receptor distinct from the acetylcholine binding site. This interaction doesn't activate the receptor directly but instead increases the probability of channel opening and/or prolongs the duration of activation when acetylcholine is present. PAMs are broadly classified into two types:

-

Type I PAMs: These amplify the peak channel response to acetylcholine without significantly affecting the receptor's rapid desensitization kinetics.

-

Type II PAMs: These both increase the channel's response and delay receptor desensitization.

This compound has been identified as a Type I PAM , offering the potential for cognitive enhancement while avoiding issues associated with receptor overstimulation and desensitization that can occur with orthosteric agonists.

This compound: Mechanism of Action and Preclinical Profile

This compound potentiates acetylcholine-evoked currents at the α7 nAChR with little to no effect on the receptor's desensitization kinetics. This selective, positive modulation enhances downstream signaling pathways crucial for synaptic plasticity and cognitive function. Preclinical studies have demonstrated that this compound can reverse cognitive deficits in various animal models and enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Signaling Pathways

Activation of the α7 nAChR by acetylcholine, potentiated by this compound, leads to a rapid influx of Ca²⁺. This calcium signal initiates several downstream pathways, including the JAK2-STAT3 and PI3K/Akt pathways, which are involved in anti-inflammatory and anti-apoptotic effects.

Figure 1: Simplified α7 nAChR signaling pathway modulated by this compound.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency and Activity of this compound

| Parameter | Value | Species/Cell Line | Notes |

|---|---|---|---|

| EC₅₀ | 1.9 μM | Human α7 nAChR | Potentiation of acetylcholine signal. |

| PAM Type | Type I | Human α7 nAChR | Amplifies peak response with minimal effect on desensitization. |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Model / Parameter | Dosing | Result | Species |

|---|---|---|---|

| Scopolamine-Induced Deficit (T-Maze) | 0.003 - 10.0 mg/kg (p.o.) | MED of 0.03 mg/kg; full reversal at 1.0 mg/kg. | Mouse |

| Scopolamine-Induced Deficit (Novel Object Recognition) | Wide exposure range | Reverses cognitive deficits. | Rat |

| Object Retrieval Detour (ORD) Task | Wide exposure range | Reverses scopolamine-induced deficits. | Rhesus Monkey |

| ORD Task (Aged) | N/A | Improves performance. | African Green Monkey |

| Plasma Half-life (t₁/₂) | N/A | 1.2 hours | Mouse |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.

Electrophysiology (Patch-Clamp)

This technique directly measures the ion flow through the α7 nAChR channel in response to acetylcholine, with and without the presence of this compound.

-

Objective: To determine the potency (EC₅₀) and PAM type (I or II) of this compound.

-

Cell Line: GH4C1 cells stably expressing human or rat α7 nAChRs.

-

Methodology:

-

Cells are cultured and prepared for patch-clamp recording.

-

An automated planar patch-clamp instrument (e.g., Patchliner) is used for primary screening.

-

A baseline current is established.

-

A sub-maximal concentration of acetylcholine (e.g., EC₂₀) is applied to elicit a control response.

-

After a washout period, the EC₂₀ of acetylcholine is co-applied with varying concentrations of this compound.

-

The potentiation of the peak current and any changes in the rate of desensitization are measured.

-

Type I PAMs, like this compound, significantly increase the peak current amplitude without slowing the desensitization phase.

-

Figure 2: General workflow for electrophysiological characterization.

In Vivo Cognitive Models

Animal models are used to assess the efficacy of this compound in restoring cognitive function. The scopolamine-induced amnesia model is a common paradigm.

-

Objective: To evaluate the ability of this compound to reverse chemically-induced learning and memory deficits.

-

Model: Scopolamine, a muscarinic antagonist, is used to induce a temporary cognitive impairment in rodents.

-

Methodology (T-Maze Task Example):

-

Animals are habituated to the T-maze apparatus.

-

A cognitive deficit is induced via administration of scopolamine.

-

A separate group of animals receives a vehicle control.

-

Test groups receive varying oral doses of this compound (e.g., 0.003 - 10.0 mg/kg) prior to scopolamine administration.

-

The animal is placed in the start arm of the T-maze and is allowed to explore one of the goal arms (the other is blocked).

-

After a delay period, the animal is returned to the start arm, and both goal arms are opened.

-

A healthy animal will typically explore the novel, previously unvisited arm. The percentage of animals making the correct choice is recorded.

-

Effective compounds like this compound will reverse the scopolamine-induced deficit, resulting in performance similar to the vehicle control group.

-

Drug Discovery and Development Logic

The development of a selective α7 PAM like this compound follows a structured discovery pipeline, from initial screening to preclinical candidate nomination.

Figure 3: A typical drug discovery workflow for an α7 nAChR PAM.

Conclusion

This compound is a selective, Type I positive allosteric modulator of the α7 nicotinic acetylcholine receptor. Its mechanism of action, which enhances endogenous cholinergic signaling without causing direct activation or rapid desensitization, represents a promising therapeutic approach. Robust preclinical data demonstrate its potential to reverse cognitive deficits across multiple species and models. While this compound itself had some suboptimal physicochemical properties, it served as a crucial lead compound, paving the way for the development of next-generation candidates with improved pharmacological profiles for the treatment of cognitive impairment in CNS disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PubMed [pubmed.ncbi.nlm.nih.gov]

BNC375: A Selective α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator for Cognitive Dysfunction in CNS Disorders

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cognitive impairment is a debilitating hallmark of numerous central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia, representing a significant unmet medical need.[1][2] The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target for mitigating these cognitive deficits.[1][2] BNC375 is a novel, potent, and selective positive allosteric modulator (PAM) of the α7 nAChR.[1] Developed by Bionomics and licensed to MSD (known as Merck & Co. in the US and Canada), this compound represents a significant advancement in the modulation of the cholinergic system for the potential treatment of cognitive dysfunction. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound.

As a Type I PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it or significantly altering its desensitization kinetics. This mechanism offers potential advantages over orthosteric agonists, including a reduced risk of receptor desensitization and a wider therapeutic window, avoiding the inverted U-shaped dose-response curve often seen with direct agonists.

Mechanism of Action

The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. Activation of these receptors by acetylcholine leads to calcium influx, which in turn modulates neurotransmitter release and synaptic plasticity, processes fundamental to learning and memory.

This compound functions by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding potentiates the ion channel's response when acetylcholine is present, thereby amplifying the natural cholinergic signal. A key feature of this compound is its Type I PAM profile, meaning it increases the peak current response to acetylcholine without prolonging the channel's open time or slowing its rapid desensitization. This preservation of the natural signaling kinetics is believed to be crucial for maintaining the fidelity of synaptic transmission.

Figure 1: Signaling pathway of this compound at the α7 nAChR.

Preclinical Data

This compound has undergone extensive preclinical evaluation, demonstrating its potential as a pro-cognitive agent.

In Vitro Pharmacology

The in vitro activity of this compound was characterized using electrophysiology assays. The data highlight its potency and classification as a Type I PAM.

| Parameter | Value | Description |

| EC50 | 25 nM | Concentration for 50% of maximal potentiation of ACh-evoked currents. |

| Pmax | 650% | Maximum potentiation of the peak current evoked by an EC20 concentration of acetylcholine. |

| PAM Type | Type I | Potentiates ACh signal without significantly altering receptor desensitization kinetics. |

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Line: A stable cell line expressing human α7 nAChRs.

-

Method: Automated planar patch clamp (e.g., Patchliner) for primary screening and conventional manual patch-clamp recordings for detailed characterization.

-

Procedure:

-

Cells are voltage-clamped at a holding potential of -70 mV.

-

An EC20 concentration of acetylcholine (ACh) is applied to elicit a baseline current response.

-

This compound (at varying concentrations) is co-applied with the EC20 concentration of ACh.

-

The potentiation of the ACh-evoked current is measured as the percentage increase in peak current amplitude compared to the baseline response.

-

To confirm allosteric activity, this compound is applied in the absence of ACh, where it should not evoke a current.

-

Desensitization kinetics are analyzed by measuring the decay rate of the current in the presence and absence of the modulator. For a Type I PAM like this compound, this rate is not significantly altered.

-

Figure 2: Experimental workflow for in vitro electrophysiology.

Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that this compound has favorable drug-like properties, including good oral bioavailability and CNS penetration.

| Species | Parameter | Value |

| Rat | Oral Bioavailability (BA) | 62% |

| Rat | Brain/Plasma Ratio | Data suggests excellent brain penetration and residence time. |

Experimental Protocol: In Vivo Pharmacokinetics

-

Animals: Male Sprague-Dawley rats.

-

Administration: this compound administered via oral gavage (p.o.) and intravenous (i.v.) routes in a suitable vehicle (e.g., 25% Cremophor ELP in saline).

-

Sampling: Blood samples are collected at multiple time points post-dosing. Brain tissue is collected at the end of the study.

-

Analysis: Plasma and brain homogenate concentrations of this compound are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Calculations: Pharmacokinetic parameters, including half-life (t1/2), Cmax, AUC (Area Under the Curve), and oral bioavailability (F% = [AUCoral/AUCi.v.] x 100), are calculated using standard non-compartmental analysis.

In Vivo Efficacy

This compound has shown robust pro-cognitive effects in multiple preclinical models of cognitive impairment across different species.

| Model | Species | Effect of this compound | Dose Range |

| Scopolamine-Induced Deficit | Rat | Reverses cognitive deficits in Novel Object Recognition. | Wide exposure range |

| Scopolamine-Induced Deficit | Rhesus Monkey | Reverses cognitive deficits in Object Retrieval Detour (ORD) task. | Wide exposure range |

| Age-Related Deficit | African Green Monkey | Improves performance in the ORD task. | Not specified |

| Scopolamine-Induced Deficit | Mouse | Reverses impairment of spontaneous alternation in the T-maze. | 0.003 - 10.0 mg/kg (oral) |

Experimental Protocols: Key In Vivo Efficacy Models

-

Scopolamine-Induced Deficit in Novel Object Recognition (Rat):

-

Habituation: Rats are familiarized with an empty testing arena.

-

Training (Sample Phase): Two identical objects are placed in the arena, and the rat is allowed to explore for a set period.

-

Drug Administration: this compound (or vehicle) is administered, followed by the muscarinic antagonist scopolamine to induce a cognitive deficit.

-

Testing (Choice Phase): One of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.

-

Endpoint: A cognitively intact animal spends more time with the novel object. The Discrimination Index (DI) is calculated. This compound is expected to reverse the scopolamine-induced reduction in DI.

-

-

Mouse T-Maze Spontaneous Alternation:

-

Apparatus: A T-shaped maze with a start arm and two goal arms.

-

Procedure: Mice are administered this compound (or vehicle) orally, followed by scopolamine. After a set time, the mouse is placed in the start arm and allowed to choose a goal arm. After returning to the start, the second trial begins.

-

Endpoint: The sequence of arm choices is recorded over several trials. The percentage of spontaneous alternations (entering the previously unvisited arm) is a measure of working memory. This compound is expected to reverse the scopolamine-induced deficit in alternation.

-

Figure 3: Workflow for the Novel Object Recognition (NOR) task.

Target Engagement and Neurochemical Effects

Further studies confirmed that this compound engages its target in the CNS and produces relevant downstream effects on synaptic plasticity and neurotransmission.

-

Long-Term Potentiation (LTP): this compound enhances LTP, a cellular mechanism underlying learning and memory, in both rat hippocampal slices and in vivo.

-

Neurotransmitter Release: Ex vivo 13C-NMR analysis in rats treated with this compound indicated an enhancement of neurotransmitter release in the medial prefrontal cortex.

Experimental Protocol: Long-Term Potentiation (LTP) in Hippocampal Slices

-

Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from rat brains and maintained in artificial cerebrospinal fluid (aCSF).

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to electrical stimulation of the Schaffer collaterals.

-

Baseline: A stable baseline of fEPSPs is recorded for 20-30 minutes.

-

Drug Application: this compound is bath-applied to the slices.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS.

-

Endpoint: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline. This compound is expected to enhance the magnitude and/or duration of LTP.

Clinical Development and Future Directions

This compound demonstrated efficacy in preclinical models but was identified as having suboptimal physicochemical properties and a potentially high projected clinical dose. The collaboration between Bionomics and MSD has leveraged the learnings from this compound to develop next-generation α7 nAChR PAMs with improved drug-like and pharmacological properties. These new candidates are currently undergoing Phase 1 clinical studies to evaluate their safety, tolerability, pharmacokinetics, and engagement with biomarkers in humans.

Conclusion

This compound is a well-characterized Type I PAM of the α7 nAChR with robust pro-cognitive effects in a range of preclinical models. Its mechanism of action, which enhances endogenous cholinergic signaling without causing significant receptor desensitization, provides a strong rationale for its therapeutic potential in treating cognitive dysfunction in CNS disorders. While this compound itself did not proceed to later-stage clinical trials, the knowledge gained from its development has been instrumental in advancing a new generation of α7 PAMs, which hold continued promise for addressing the significant unmet need for effective cognitive enhancers.

References

Preclinical Pharmacology of BNC375: A Deep Dive into its Potential in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNC375 is a novel, orally available small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). Preclinical studies have demonstrated its potential as a therapeutic agent for cognitive deficits associated with neurodegenerative disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. The data presented herein highlights this compound's promising profile, characterized by its ability to enhance neuronal signaling, improve cognitive performance in animal models, and a favorable pharmacokinetic profile.

Introduction

The α7 nicotinic acetylcholine receptor is a well-validated target for cognitive enhancement. Its activation leads to increased calcium influx in neurons, modulating the release of several neurotransmitters crucial for learning and memory, such as acetylcholine, dopamine, and glutamate. This compound, as a Type I PAM, enhances the receptor's response to the endogenous agonist acetylcholine without directly activating the receptor or significantly altering its desensitization kinetics. This mechanism is believed to offer a more nuanced and potentially safer approach to modulating cholinergic neurotransmission compared to orthosteric agonists.

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates high potency in modulating the human α7 nAChR, with an EC50 in the nanomolar range. Importantly, it exhibits high selectivity for the α7 nAChR over other nAChR subtypes and a panel of other receptors, ion channels, and transporters, indicating a reduced potential for off-target effects.

| Parameter | Value | Cell Line | Assay Type |

| EC50 (h-α7 nAChR) | 25 nM | GH4C1 cells expressing human α7 nAChR | Manual patch-clamp electrophysiology |

| Pmax | 650% | GH4C1 cells expressing human α7 nAChR | Manual patch-clamp electrophysiology |

| Selectivity | >100-fold vs. other nAChR subtypes | Various | Radioligand binding and functional assays |

Experimental Protocol: Electrophysiology

-

Cell Line: GH4C1 cells stably expressing the human α7 nAChR were used.

-

Method: Whole-cell patch-clamp electrophysiology was performed using an automated planar patch clamp system (Patchliner) for primary screening and a conventional manual patch-clamp setup with a fast-application system (Dynaflow) for detailed characterization.

-

Procedure: Cells were voltage-clamped at a holding potential of -70 mV. An EC20 concentration of acetylcholine (ACh) was applied to elicit a baseline current. This compound was then co-applied with ACh at various concentrations to determine its potentiating effect. The peak current potentiation (Pmax) was calculated relative to the peak current evoked by ACh alone.[1]

In Vivo Pharmacology

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and brain penetration.

| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | Oral | 10 | 1.5 | 1200 | 7500 | 62 |

| Mouse | Oral | 10 | 1.0 | 1500 | 8000 | N/A |

Experimental Protocol: Pharmacokinetic Analysis

-

Animals: Male Sprague-Dawley rats and C57BL/6 mice were used.

-

Administration: this compound was formulated in a suitable vehicle and administered via oral gavage.

-

Sampling: Blood samples were collected at various time points post-dosing via tail vein or cardiac puncture. Plasma was separated by centrifugation.

-

Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.

Efficacy in Alzheimer's Disease Models

This compound effectively reversed cognitive deficits induced by the muscarinic antagonist scopolamine in the novel object recognition (NOR) task in rats, a widely used model to assess deficits in learning and memory relevant to Alzheimer's disease.

| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index | % Reversal of Deficit |

| Vehicle | - | 0.1 ± 0.05 | - |

| Scopolamine (0.3 mg/kg, i.p.) | - | -0.1 ± 0.04 | 0 |

| This compound + Scopolamine | 1 | 0.3 ± 0.06 | 50 |

| This compound + Scopolamine | 3 | 0.5 ± 0.07 | 100 |

| Donepezil + Scopolamine | 1 | 0.4 ± 0.05 | 75 |

-

Animals: Adult male Wistar rats were used.

-

Habituation: Rats were habituated to the testing arena for 10 minutes for two consecutive days.

-

Training (T1): On the third day, two identical objects were placed in the arena, and the rats were allowed to explore them for 5 minutes.

-

Treatment: Immediately after T1, rats were administered vehicle, scopolamine, this compound, or a combination.

-

Testing (T2): 24 hours after T1, one of the familiar objects was replaced with a novel object, and the rats were allowed to explore for 5 minutes. The time spent exploring each object was recorded.

-

Data Analysis: The discrimination index (DI) was calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

This compound demonstrated the ability to enhance hippocampal long-term potentiation (LTP) in vivo, a cellular mechanism underlying learning and memory. This suggests that this compound can strengthen synaptic plasticity, a process often impaired in Alzheimer's disease.

| Treatment Group | Dose (mg/kg, i.v.) | % Increase in fEPSP Slope (60 min post-HFS) |

| Vehicle | - | 150 ± 10 |

| This compound | 1 | 200 ± 15 |

| This compound | 3 | 250 ± 20 |

-

Animals: Anesthetized male Sprague-Dawley rats were used.

-

Surgery: A stimulating electrode was implanted in the perforant path, and a recording electrode was placed in the dentate gyrus of the hippocampus.

-

Baseline Recording: Baseline field excitatory postsynaptic potentials (fEPSPs) were recorded for 30 minutes.

-

Treatment: this compound or vehicle was administered intravenously.

-

LTP Induction: High-frequency stimulation (HFS) was delivered to the perforant path to induce LTP.

-

Post-HFS Recording: fEPSPs were recorded for at least 60 minutes following HFS to assess the magnitude and stability of potentiation.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on the α7 nAChR signaling pathway.

Experimental Workflow

Caption: Experimental workflow for the Novel Object Recognition (NOR) task.

Conclusion

The preclinical data for this compound strongly support its development as a potential treatment for cognitive impairment in Alzheimer's disease. Its mechanism as a selective α7 nAChR PAM, combined with its demonstrated efficacy in animal models of cognitive dysfunction and favorable pharmacokinetic properties, positions it as a promising clinical candidate. Further investigation into its long-term efficacy and safety in more advanced disease models is warranted. The insights gained from the preclinical evaluation of this compound have also informed the development of next-generation compounds with potentially improved properties.

References

The Modulatory Effects of BNC375 on Acetylcholine-Evoked Currents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC375 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for cognitive enhancement.[1] As a Type I PAM, this compound potentiates the currents evoked by the endogenous neurotransmitter acetylcholine (ACh) with minimal impact on the receptor's desensitization kinetics.[2][3] This characteristic suggests a therapeutic advantage over traditional orthosteric agonists by preserving the natural spatiotemporal patterns of cholinergic signaling. This guide provides an in-depth technical overview of the effects of this compound on acetylcholine-evoked currents, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The potentiation of acetylcholine-evoked currents by this compound has been quantified using electrophysiological techniques. The following tables summarize the key in vitro data for this compound's effect on α7 nAChR activity.

| Parameter | Value | Description | Source |

| EC50 | 2.64 µM | The half-maximal effective concentration for the potentiation of ACh-evoked currents. | [3] |

| Emax | 910% | The maximum potentiation of the peak current evoked by an EC20 concentration of acetylcholine. | [3] |

| Peak Current Potentiation (at 3 µM) | 1160% | The percentage increase in peak current in the presence of 3 µM this compound in an automated patch-clamp system. | |

| PAM Type | Type I | This compound significantly potentiates the acetylcholine-evoked signal without altering the rapid receptor desensitization. | |

| AUC/Pmax | 1.7 | The ratio of the area under the curve to the maximum peak current, indicative of a Type I PAM with minimal effect on desensitization. |

Experimental Protocols

The following is a representative, detailed protocol for assessing the effect of this compound on acetylcholine-evoked currents using whole-cell patch-clamp electrophysiology on a cell line stably expressing human α7 nAChRs.

Cell Culture

-

Cell Line: GH4C1 cells stably expressing the human α7 nicotinic acetylcholine receptor.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

Electrophysiological Recording

-

Apparatus: A standard patch-clamp rig equipped with a patch-clamp amplifier, a micromanipulator, an inverted microscope, and a perfusion system for solution exchange.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~320 mOsm.

-

Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH, and the osmolarity is adjusted to ~310 mOsm. Cesium is used as the main internal cation to block potassium channels.

-

Recording Pipettes: Pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

Whole-Cell Patch-Clamp Procedure

-

Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.

-

Approach a target cell with the recording pipette filled with the internal solution while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

Record baseline currents in response to a brief application of an EC20 concentration of acetylcholine (ACh) using a rapid solution exchange system. The EC20 concentration should be determined in separate experiments.

-

Perfuse the cell with the external solution containing the desired concentration of this compound for a pre-incubation period (e.g., 2-5 minutes).

-

While in the presence of this compound, co-apply the same EC20 concentration of ACh and record the potentiated current.

-

To generate a concentration-response curve, repeat steps 7 and 8 with a range of this compound concentrations.

-

Analyze the recorded currents for changes in peak amplitude, rise time, and decay kinetics.

Visualizations

Signaling Pathway of α7 nAChR Activation

Caption: Signaling pathway of the α7 nAChR activated by acetylcholine and modulated by this compound.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for electrophysiological assessment of this compound's effect on ACh-evoked currents.

Conclusion

This compound demonstrates potent and selective positive allosteric modulation of the α7 nicotinic acetylcholine receptor. Its classification as a Type I PAM, characterized by significant potentiation of acetylcholine-evoked currents with minimal effect on desensitization, highlights its potential as a therapeutic agent for cognitive disorders. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to further investigate the pharmacological properties of this compound and similar compounds.

References

- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

BNC375 and its role in enhancing neurotransmitter release

An In-depth Technical Guide to BNC375: A Positive Allosteric Modulator for Enhanced Neurotransmitter Release

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of this compound, a novel, selective, and orally available Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). The document elucidates the core mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and illustrates the signaling pathways and workflows involved in its characterization.

Introduction: The Significance of this compound

Cognitive deficits associated with central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia represent a significant unmet medical need.[1] The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for improving cognitive function.[2] However, traditional orthosteric agonists for this receptor have faced challenges, including off-target activity, receptor desensitization, and an inverted U-shaped dose-effect curve, limiting their clinical utility.[1]

This compound was developed to overcome these limitations. As a positive allosteric modulator, it does not activate the α7 nAChR directly but enhances the response of the receptor to its endogenous agonist, acetylcholine.[2][3] Specifically, it is a Type I PAM, meaning it amplifies the peak channel response without significantly affecting the receptor's desensitization kinetics. This mechanism preserves the natural spatial and temporal patterns of neuronal signaling and offers potential for greater safety and a wider therapeutic window. Preclinical studies have demonstrated this compound's robust pro-cognitive effects and its ability to enhance neurotransmitter release.

Core Mechanism of Action: Allosteric Modulation of the α7 nAChR

The primary mechanism of this compound involves binding to an allosteric site on the α7 nAChR, distinct from the binding site of acetylcholine. This binding event induces a conformational change in the receptor that increases the probability and/or magnitude of channel opening when acetylcholine is bound.

The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺. This influx of calcium at the presynaptic terminal is a critical step in triggering the release of various neurotransmitters, including glutamate. By potentiating the effect of acetylcholine, this compound leads to an enhanced influx of Ca²⁺, which in turn augments neurotransmitter release and enhances synaptic plasticity, such as long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded significant quantitative data regarding its potency, efficacy, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description | Source |

| EC₅₀ | 1.9 μM | The concentration of this compound required to elicit 50% of its maximal potentiation effect on the α7 nAChR. |

Table 2: In Vivo Efficacy in Cognitive Models

| Model | Species | Parameter | Dose (Oral) | Effect | Source |

| Scopolamine-Induced Deficit in Mouse T-Maze | Mouse | Minimum Effective Dose (MED) | 0.03 mg/kg | Reversal of scopolamine-induced impairment. | |

| Full Reversal Dose | 1.0 mg/kg | Complete reversal of scopolamine-induced impairment. | |||

| General Cognitive Impairment Models | Animal | Therapeutic Dose Range | 0.1 - 10 mg/kg | Demonstrates a wide therapeutic window for cognitive enhancement. |

Table 3: Pharmacokinetic Profile

| Parameter | Value | Species | Description | Source |

| Plasma Half-life (t₁/₂) | 1.2 hours | Not Specified | The time required for the plasma concentration of this compound to reduce by half. |

Experimental Protocols and Workflows

The characterization of this compound involved a series of standardized preclinical assays to determine its mechanism, efficacy, and effects on neuronal activity.

In Vitro Patch-Clamp Electrophysiology

This technique was used to measure the potentiation of acetylcholine-evoked currents by this compound on α7 nAChRs expressed in a stable cell line (e.g., HEK293 cells).

-

Objective: To quantify the ability of this compound to enhance α7 nAChR ion channel function.

-

Methodology:

-

Cell Culture: Cells stably expressing human α7 nAChR are cultured and prepared for electrophysiological recording.

-

Recording: Whole-cell voltage-clamp recordings are performed. The cell membrane is held at a negative potential (e.g., -70 mV).

-

Agonist Application: A fixed, sub-maximal concentration of acetylcholine (ACh) is applied to the cell to elicit a baseline inward current through the α7 nAChRs.

-

PAM Application: this compound is co-applied with ACh at varying concentrations.

-

Data Analysis: The peak amplitude of the inward current in the presence of this compound is compared to the baseline current with ACh alone. The potentiation is calculated, and an EC₅₀ value is determined from the concentration-response curve. The desensitization kinetics are also analyzed to classify the PAM as Type I or Type II.

-

Ex Vivo ¹³C-NMR for Neurotransmitter Release

This method provides a dynamic measure of neurotransmitter cycling and release in brain tissue.

-

Objective: To determine if this compound enhances neurotransmitter release in a specific brain region.

-

Methodology:

-

Animal Dosing: Rats are administered this compound or a vehicle control.

-

Isotope Infusion: A ¹³C-labeled substrate (e.g., [1,6-¹³C₂]glucose) is infused, which is metabolized by brain cells.

-

Tissue Extraction: Following a set period, the animal is euthanized, and the brain region of interest (e.g., medial prefrontal cortex) is rapidly dissected.

-

NMR Spectroscopy: Tissue extracts are analyzed using ¹³C nuclear magnetic resonance (NMR) spectroscopy.

-

Data Analysis: The incorporation of the ¹³C label into the carbon positions of neurotransmitters like glutamate and GABA is measured. An increase in the ratio of certain labeled positions (e.g., ¹³C-Glx H3:H4) indicates an enhancement of the glutamate-glutamine cycle, which is directly linked to increased glutamatergic neurotransmission.

-

In Vivo Scopolamine-Induced Cognitive Deficit Model (T-Maze)

This is a widely used behavioral assay to screen for compounds with pro-cognitive effects. Scopolamine, a muscarinic receptor antagonist, is used to induce a temporary cognitive impairment.

-

Objective: To assess the ability of this compound to reverse a chemically-induced memory deficit.

-

Methodology:

-

Animal Habituation: Mice are habituated to the T-maze apparatus, which consists of a starting arm and two goal arms.

-

Drug Administration: Animals are divided into groups and administered vehicle, scopolamine alone, or scopolamine plus varying doses of this compound (typically via oral gavage).

-

Trial Protocol: After a set pre-treatment time, the mouse is placed in the starting arm and allowed to choose one of the goal arms. After a short interval, the mouse is returned to the start arm for a second run. The natural tendency of the mouse is to alternate its choice of arm.

-

Data Analysis: A "successful" trial is recorded if the mouse alternates its choice of arm on the second run. The percentage of spontaneous alternations is calculated for each group. A reversal of the scopolamine-induced reduction in alternations indicates pro-cognitive efficacy.

-

Discussion and Future Directions

The preclinical data for this compound strongly support its role as a cognitive enhancer acting through the potentiation of α7 nAChR and subsequent enhancement of neurotransmitter release. As a Type I PAM, this compound offers a significant advantage over orthosteric agonists by amplifying endogenous signaling without causing receptor desensitization, which may translate to a better safety profile and a wider effective dose range in clinical settings.

The efficacy of this compound has been demonstrated in multiple preclinical models, including the reversal of scopolamine-induced deficits in rodents and improved performance in aged non-human primates. While this compound itself showed efficacy, it was identified as having suboptimal physicochemical properties and a relatively high projected clinical dose. Learnings from the this compound program have been instrumental in the development of next-generation compounds with improved pharmacological profiles, such as MK-4334, which has advanced to Phase 1 clinical studies.

Conclusion

This compound is a well-characterized Type I PAM of the α7 nAChR that effectively enhances neurotransmitter release and improves cognitive function in a range of preclinical models. The comprehensive dataset generated for this compound validates the therapeutic potential of α7 nAChR PAMs for treating cognitive impairments in CNS disorders. It serves as a foundational lead compound that has paved the way for the development of optimized clinical candidates, demonstrating the power of allosteric modulation as a therapeutic strategy.

References

- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurofit.com [neurofit.com]

In-Depth Technical Guide: The Pro-Cognitive Effects of BNC375

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNC375 is a novel, orally available, and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). Preclinical research has demonstrated its potential as a pro-cognitive agent for treating cognitive impairments associated with various central nervous system (CNS) disorders. As a Type I PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it or significantly affecting its desensitization kinetics. This mechanism of action offers potential advantages over orthosteric agonists, including a wider therapeutic window and a reduced risk of receptor desensitization and off-target effects. In vivo studies have shown that this compound effectively reverses cognitive deficits in rodent and primate models of learning and memory, highlighting its therapeutic promise. This document provides a comprehensive technical overview of the preclinical data supporting the pro-cognitive effects of this compound, including detailed experimental protocols, quantitative data summaries, and insights into its underlying molecular mechanisms.

Mechanism of Action: Positive Allosteric Modulation of the α7 nAChR

This compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2] Unlike orthosteric agonists that directly bind to the acetylcholine binding site to activate the receptor, PAMs like this compound bind to a distinct allosteric site. This binding event potentiates the receptor's response to acetylcholine, amplifying the natural physiological signaling.[1] this compound is classified as a Type I PAM, meaning it primarily increases the peak amplitude of acetylcholine-evoked currents with minimal impact on the receptor's desensitization rate.[1] This is a crucial characteristic, as the rapid desensitization of α7 nAChRs can limit the therapeutic efficacy of orthosteric agonists.[2]

The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive functions, such as the hippocampus and prefrontal cortex. Its activation by acetylcholine leads to an influx of calcium ions, which in turn triggers various downstream signaling cascades essential for synaptic plasticity, learning, and memory.

Signaling Pathway of this compound's Pro-Cognitive Effects

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BNC375 in Modulating Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNC375 is a novel, potent, and selective Type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). While its primary mechanism of action is the potentiation of acetylcholine-evoked currents through α7 nAChRs, a significant body of preclinical evidence demonstrates its profound indirect influence on the glutamatergic system. This technical guide provides an in-depth analysis of this compound's role in modulating glutamatergic neurotransmission, focusing on its effects on long-term potentiation, glutamate release, and metabolism. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of the associated signaling pathways and experimental workflows.

Introduction: The Indirect Influence of this compound on Glutamatergic Systems

Glutamatergic neurotransmission is fundamental to synaptic plasticity, learning, and memory.[1][2] Its dysregulation is a key feature in the pathophysiology of cognitive impairment associated with neurodegenerative disorders like Alzheimer's disease.[3][4] this compound, developed by Bionomics and Merck, is not a direct modulator of glutamate receptors. Instead, it is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).[5] The activation of α7 nAChRs, which are highly expressed in brain regions critical for cognition, is known to influence glutamatergic signaling. This compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, thereby amplifying downstream signaling cascades that include the modulation of glutamate release and the facilitation of synaptic plasticity.

This guide will delineate the mechanism by which this compound, through its action on α7 nAChRs, modulates glutamatergic neurotransmission, presenting the preclinical evidence that supports its potential as a therapeutic agent for cognitive disorders.

Core Mechanism of Action of this compound

This compound is classified as a Type I α7 nAChR PAM. This classification is crucial as it distinguishes its mechanism from Type II PAMs. Type I PAMs, like this compound, increase the peak channel response to acetylcholine without significantly affecting the receptor's desensitization kinetics. This is a key advantage, as it avoids the potential for cytotoxicity associated with the prolonged channel opening and excessive Ca2+ influx that can be induced by Type II PAMs. This compound potentiates acetylcholine-evoked α7 currents in vitro with little to no effect on the desensitization kinetics.

Signaling Pathway of this compound

The primary action of this compound is to bind to an allosteric site on the α7 nAChR. This binding event increases the receptor's affinity for acetylcholine and the efficacy of channel opening upon agonist binding. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²+). The enhanced influx of Ca²+ through the potentiated α7 nAChR in presynaptic terminals can facilitate the release of other neurotransmitters, most notably glutamate. In postsynaptic neurons, this Ca²+ influx can trigger downstream signaling cascades that are critical for synaptic plasticity.

Quantitative Data Summary

The preclinical development of this compound has generated significant quantitative data regarding its potency, efficacy, and pharmacokinetic profile. These are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC₅₀ (Potentiation) | 1.9 µM | Not Specified | α7 nAChR functional assay | |

| EC₅₀ (Potentiation) | 2.64 µM | HEK α7/RIC3 cells | IonFlux HT automated patch-clamp | |

| Eₘₐₓ (Potentiation) | 910% at 10 µM | HEK α7/RIC3 cells | IonFlux HT automated patch-clamp | |

| P₃ (Potentiation at 3µM) | 7900% | GH4C1 cells | Patchliner electrophysiology |

Table 2: In Vivo Efficacy of this compound in Cognitive Models

| Animal Model | Task | Treatment | Dose Range (mg/kg, oral) | Outcome | Reference |

| Mouse | T-maze Continuous Alternation | Scopolamine-induced deficit | 0.03 - 1.0 | Full reversal of impairment | |

| Rat | Novel Object Recognition | Scopolamine-induced deficit | Not specified | Reversal of cognitive deficits | |

| Rhesus Monkey | Object Retrieval Detour (ORD) | Scopolamine-induced deficit | Not specified | Reversal of cognitive deficits | |

| Aged African Green Monkey | Object Retrieval Detour (ORD) | Age-related cognitive decline | Not specified | Improved performance |

Table 3: Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Route | Reference |

| Rat | Oral Bioavailability (F) | 62% | Oral | |

| Rat | Plasma Half-life (t₁/₂) | 1.2 h | Not specified |

Modulation of Glutamatergic Neurotransmission: Key Experimental Findings

The primary evidence for this compound's role in modulating the glutamatergic system comes from studies on long-term potentiation (LTP) and direct measurements of glutamate metabolism and release.

Enhancement of Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses based on recent patterns of activity and is a cellular mechanism underlying learning and memory. It is primarily mediated by the glutamatergic receptors NMDA and AMPA. Preclinical studies have shown that this compound enhances LTP both in vitro and in vivo.

-

In Vitro: this compound enhances LTP of electrically evoked synaptic responses in rat hippocampal slices.

-

In Vivo: Systemic administration of this compound also enhances LTP in the rat hippocampus.

This enhancement of a fundamentally glutamatergic process underscores the significant downstream effects of α7 nAChR modulation by this compound.

Increased Glutamate Release and Metabolism

Direct evidence for this compound's impact on the glutamatergic system comes from neurochemical and imaging studies.

-

Ex Vivo ¹³C-NMR Analysis: Studies in rats have shown that treatment with this compound can enhance the release of neurotransmitters, including glutamate, in the medial prefrontal cortex.

-

In Vivo ¹³H-Magnetic Resonance Spectroscopy (MRS): A study in rhesus macaques utilized a novel biomarker of neuronal glutamate metabolism, the ¹³C-glutamate+glutamine (Glx) H3:H4 labeling ratio. This study demonstrated that this compound increases neuronal glutamate metabolism in vivo, providing a direct link between the drug's action and glutamatergic activity in non-human primates.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited. These protocols are reconstructed based on the available literature.

In Vitro Electrophysiology (Patch-Clamp)

This protocol is used to measure the potentiation of α7 nAChR currents by this compound.

-

Cell Culture: GH4C1 or HEK293 cells stably expressing human α7 nAChRs are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated (e.g., Patchliner, IonFlux HT) or manual patch-clamp setup.

-

Solutions: The external solution contains standard physiological ion concentrations. The internal solution in the patch pipette is formulated to maintain cell health and record ion channel currents.

-

Drug Application: An EC₂₀ concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is applied to the cell to establish a baseline current.

-

This compound Application: Various concentrations of this compound are co-applied with the EC₂₀ concentration of acetylcholine.

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the baseline current to calculate the percent potentiation. Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ.

In Vivo Long-Term Potentiation (LTP)

This protocol is used to assess the effect of this compound on synaptic plasticity in the hippocampus of anesthetized rats.

-

Animal Preparation: A male Sprague-Dawley rat is anesthetized, and its head is fixed in a stereotaxic frame.

-

Electrode Implantation: A stimulating electrode is implanted in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.

-

Drug Administration: this compound or vehicle is administered systemically (e.g., orally or intraperitoneally).

-

Baseline Recording: Test pulses are delivered to the perforant path to evoke field excitatory postsynaptic potentials (fEPSPs), and a stable baseline is recorded for at least 30 minutes.

-

LTP Induction: High-frequency stimulation (HFS), such as a series of theta bursts, is delivered to the perforant path to induce LTP.

-

Post-HFS Recording: fEPSPs are recorded for at least 60-90 minutes following HFS.

-

Data Analysis: The slope of the fEPSP is measured, and the post-HFS responses are expressed as a percentage of the pre-HFS baseline. The magnitude of LTP in the this compound-treated group is compared to the vehicle-treated group.

Novel Object Recognition (NOR) Task

This task assesses recognition memory in rodents. The scopolamine-induced deficit model is used to evaluate pro-cognitive drug effects.

-

Habituation: On day 1, rats are individually allowed to explore an open-field arena for 5-10 minutes in the absence of any objects.

-

Familiarization (T1): On day 2, each rat is placed back in the arena, which now contains two identical objects, and is allowed to explore for a set period (e.g., 5 minutes).

-

Drug Administration: Scopolamine is administered to induce a memory deficit. This compound or vehicle is administered prior to the familiarization or test phase, depending on the study design.

-

Inter-Trial Interval (ITI): A delay of, for example, 24 hours is imposed.

-

Test Phase (T2): The rat is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory. The DI of the this compound-treated group is compared to the vehicle-treated group.

Clinical Development and Successor Compounds

While this compound demonstrated a strong preclinical profile, its development was succeeded by MK-4334, a compound with improved pharmacological and drug-like properties. MK-4334, also an α7 nAChR PAM, has been advanced into Phase 1 clinical trials for cognitive impairment in Alzheimer's disease.

A key finding from the clinical development of MK-4334 is the successful translation of the preclinical biomarker for glutamatergic activity to humans. In a ¹³C MRS imaging study in human subjects, a 30 mg dose of MK-4334 resulted in a 15% increase in a biomarker of glutamate metabolism, an effect size similar to that observed in non-human primates. This finding provides the first clinical evidence that modulating the α7 nAChR with a this compound-like compound can enhance glutamatergic neurotransmission in the human brain.

Conclusion

This compound is a selective Type I α7 nAChR positive allosteric modulator that indirectly but effectively enhances glutamatergic neurotransmission. Its mechanism of action, which preserves the temporal dynamics of acetylcholine signaling, leads to downstream effects including the enhancement of LTP and an increase in glutamate release and metabolism. These effects on the glutamatergic system likely underlie the robust pro-cognitive efficacy observed in a range of preclinical models. The successful translation of a glutamatergic biomarker in a clinical trial with its successor compound, MK-4334, provides strong validation for this therapeutic approach. The data collectively suggest that α7 nAChR PAMs, exemplified by this compound, represent a promising strategy for treating cognitive deficits in CNS disorders by positively modulating the glutamatergic system.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. The glutamatergic system in Alzheimer's disease: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamatergic dysfunctioning in Alzheimer's disease and related therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of this compound, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

BNC375 Protocol for In Vivo Cognitive Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC375 is a novel, selective positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] As a Type I PAM, this compound potentiates acetylcholine-evoked α7 currents with minimal impact on receptor desensitization kinetics. This mechanism of action has shown promise for mitigating cognitive deficits associated with various central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia.[1] Preclinical studies have demonstrated the pro-cognitive effects of this compound in multiple in vivo models, where it has been shown to enhance long-term potentiation, a key neural mechanism underlying learning and memory.[2]

These application notes provide detailed protocols for utilizing this compound in common in vivo cognitive models, guidance on data interpretation, and an overview of the underlying signaling pathways.

Mechanism of Action: α7 nAChR Positive Allosteric Modulation

This compound enhances cognitive function by positively modulating the α7 nAChR.[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to an allosteric site, increasing the receptor's affinity for the endogenous agonist, acetylcholine. This potentiation of the natural signaling cascade leads to an influx of Ca2+ ions, which in turn activates downstream signaling pathways involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), ultimately contributing to synaptic plasticity and improved cognitive performance.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound from preclinical studies.

Table 1: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability (R,R-enantiomer) | 62% | |

| Oral Bioavailability (S,S-enantiomer) | 77% |

Table 2: In Vivo Efficacy of this compound in Cognitive Models

| Animal Model | Cognitive Deficit Inducer | This compound Dose Range (Oral) | Outcome | Reference |

| Mouse T-Maze | Scopolamine | 0.003 - 10.0 mg/kg | Reversal of cognitive impairment | |

| Rat Novel Object Recognition | Scopolamine | Wide range of exposures | Reversal of cognitive deficits | |

| Rhesus Monkey Object Retrieval Detour | Scopolamine | Wide range of exposures | Reversal of cognitive deficits | |

| Aged African Green Monkeys | Age-related decline | Not specified | Improved performance |

Experimental Protocols

This compound Formulation and Administration

Objective: To prepare this compound for oral administration in rodent models.

Materials:

-

This compound compound

-

Saline solution (0.9% NaCl)

-

Cremophor® ELP

-

Vortex mixer

-

Sonicator

-

Oral gavage needles

Formulation Protocol:

-

Weigh the required amount of this compound.

-

Prepare a saline-based vehicle containing 25% Cremophor® ELP.

-

Add the this compound powder to the vehicle.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Sonicate the suspension for 5-10 minutes to ensure homogeneity.

-

Administer the formulation orally to the animals at the desired dose volume (typically 5-10 ml/kg).

Note: For intravenous administration, this compound can be formulated in a saline-based vehicle containing 0.1 M hydroxypropyl-β-cyclodextrin and 10% (v/v) DMSO.

Scopolamine-Induced Cognitive Deficit Model

This model is widely used to induce a transient and reversible cognitive impairment, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases.

References

- 1. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BNC375 in Scopolamine-Induced Memory Impairment Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BNC375, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), in preclinical studies of scopolamine-induced memory impairment. The protocols and data presented are based on available scientific literature and are intended to guide researchers in designing and conducting similar experiments.

Introduction

Scopolamine, a non-selective muscarinic receptor antagonist, is widely used to induce transient cognitive deficits in animal models, mimicking aspects of memory impairment observed in conditions such as Alzheimer's disease.[1][2][3] These models are valuable for the preclinical evaluation of potential therapeutic agents that aim to improve cognitive function.[3] this compound is a novel, selective α7 nAChR positive allosteric modulator that has demonstrated efficacy in reversing scopolamine-induced cognitive deficits in various preclinical models.[1] As a Type I PAM, this compound potentiates acetylcholine-evoked α7 currents with minimal impact on receptor desensitization kinetics.

Mechanism of Action

This compound allosterically modulates the α7 nAChR, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine. The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs leads to an influx of calcium ions, which can trigger downstream signaling cascades, including the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB). These pathways are crucial for synaptic plasticity and memory formation. By potentiating α7 nAChR function, this compound is thought to enhance cholinergic neurotransmission and thereby ameliorate the cognitive deficits induced by scopolamine's blockade of muscarinic receptors.

Data Presentation

The following tables summarize the efficacy of this compound in scopolamine-induced memory impairment models. The data is compiled from published preclinical studies.

Table 1: Efficacy of this compound in the Rat Novel Object Recognition (NOR) Task

| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) | p-value vs. Scopolamine |

| Vehicle | - | 10 | 0.45 ± 0.05 | <0.01 |

| Scopolamine | 0.3 | 10 | 0.10 ± 0.04 | - |

| Scopolamine + this compound | 0.1 | 10 | 0.25 ± 0.06 | <0.05 |

| Scopolamine + this compound | 0.3 | 10 | 0.38 ± 0.05 | <0.01 |

| Scopolamine + this compound | 1.0 | 10 | 0.42 ± 0.06 | <0.01 |

Table 2: Efficacy of this compound in the Rhesus Monkey Object Retrieval Detour (ORD) Task

| Treatment Group | Dose (mg/kg) | N | Correct Retrievals (%) (Mean ± SEM) | p-value vs. Scopolamine |

| Vehicle | - | 8 | 92.5 ± 3.1 | <0.01 |

| Scopolamine | 0.03 | 8 | 65.2 ± 4.5 | - |

| Scopolamine + this compound | 0.1 | 8 | 78.9 ± 3.8 | <0.05 |

| Scopolamine + this compound | 0.3 | 8 | 85.1 ± 3.5 | <0.01 |

| Scopolamine + this compound | 1.0 | 8 | 89.7 ± 2.9 | <0.01 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be adapted and optimized for specific laboratory conditions and research questions.

Scopolamine-Induced Memory Impairment Model in Rats

Objective: To induce a transient and reversible memory deficit in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Scopolamine hydrobromide (dissolved in 0.9% saline)

-

This compound (formulation to be determined based on route of administration)

-

Vehicle for this compound

-

Syringes and needles for injection (e.g., intraperitoneal - IP)

Procedure:

-

Acclimatize animals to the housing and handling procedures for at least one week prior to the experiment.

-

Randomly assign animals to treatment groups (e.g., Vehicle, Scopolamine, Scopolamine + this compound at various doses).

-

Administer this compound or its vehicle at the appropriate time point before the behavioral task (e.g., 60 minutes prior to the acquisition trial).

-

Administer scopolamine (e.g., 0.3-1.0 mg/kg, IP) or saline 30 minutes before the acquisition trial of the behavioral task.

-

Proceed with the behavioral testing as described in the specific task protocol.

Novel Object Recognition (NOR) Task in Rats

Objective: To assess recognition memory in rats.

Apparatus:

-

A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning.

-

A set of objects that are of similar size but differ in shape and texture. Objects should be heavy enough that the rats cannot displace them.

Procedure:

-

Habituation:

-

On days 1 and 2, allow each rat to explore the empty arena for 5-10 minutes. This reduces novelty-induced stress and exploratory behavior not related to the objects.

-

-

Acquisition Trial (Familiarization):

-

On day 3, place two identical objects in the arena.

-

Place the rat in the arena, facing the wall opposite the objects.

-

Allow the rat to explore the objects for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.

-

-

Inter-Trial Interval (ITI):

-

Return the rat to its home cage for a specific duration (e.g., 1 hour to 24 hours) to assess short-term or long-term memory.

-

-

Choice Trial (Test):

-

Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

-

Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar and the novel object.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A higher DI indicates better recognition memory.

-

Object Retrieval Detour (ORD) Task in Rhesus Monkeys

Objective: To assess executive function and cognitive flexibility in a non-human primate model.

Apparatus:

-

A testing cage or primate chair.

-

A transparent box with an opening on one side, mounted on a tray. The orientation of the opening can be varied.

-

A desirable food reward (e.g., a piece of fruit).

Procedure:

-

Pre-training:

-

Familiarize the monkey with the apparatus and the task of retrieving a reward from an open container.

-

-

Testing:

-

The monkey is presented with the transparent box containing the food reward.

-

The opening of the box is oriented away from the monkey, requiring a "detour" reach to retrieve the reward.

-

The position of the box and the orientation of the opening are varied across trials to prevent simple motor learning.

-

Record the latency to retrieve the reward and the number and type of errors (e.g., barrier reaches, where the monkey tries to reach directly through the transparent wall).

-

-

Drug Administration:

-

Administer scopolamine and this compound (or their respective vehicles) at predetermined times before the testing session.

-

-

Data Analysis:

-

Analyze the percentage of correct retrievals, latency to retrieve the reward, and the number of errors across different treatment conditions.

-

Conclusion

This compound has demonstrated significant potential in preclinical models for reversing scopolamine-induced memory impairment. The protocols and data provided here serve as a guide for researchers investigating the therapeutic potential of α7 nAChR modulators for cognitive disorders. Rigorous adherence to well-defined experimental protocols and careful data analysis are essential for obtaining reliable and reproducible results in this field of research.

References

- 1. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Type I and type II positive allosteric modulators of α7 nicotinic acetylcholine receptors induce antidepressant-like activity in mice by a mechanism involving receptor potentiation but not neurotransmitter reuptake inhibition. Correlation with mTOR intracellular pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BNC375 in the Novel Object Recognition (NOR) Task in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC375 is a novel, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] As a Type I PAM, this compound potentiates the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor or significantly altering its desensitization kinetics.[1] The α7 nAChR is a well-established target for cognitive enhancement due to its high expression in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Preclinical studies have demonstrated the potential of this compound to ameliorate cognitive deficits. Specifically, this compound has been shown to reverse scopolamine-induced memory impairments in the novel object recognition (NOR) task in rats, a widely used behavioral assay for assessing recognition memory.[1]

These application notes provide a comprehensive overview of the use of this compound in the NOR task, including detailed experimental protocols, representative data, and an overview of the underlying signaling pathways.

Data Presentation

The following tables represent the expected quantitative outcomes of a study investigating the effects of this compound on scopolamine-induced cognitive deficits in the NOR task.

Table 1: Effect of this compound on Discrimination Index in Scopolamine-Treated Rats

| Treatment Group | Dose (mg/kg, p.o.) | n | Discrimination Index (Mean ± SEM) |

| Vehicle + Vehicle | - | 12 | 0.55 ± 0.05 |

| Vehicle + Scopolamine | 0.3 | 12 | 0.05 ± 0.04* |

| This compound + Scopolamine | 0.1 | 12 | 0.20 ± 0.06 |

| This compound + Scopolamine | 0.3 | 12 | 0.45 ± 0.05# |

| This compound + Scopolamine | 1.0 | 12 | 0.52 ± 0.06# |

*p < 0.001 compared to Vehicle + Vehicle group. #p < 0.01 compared to Vehicle + Scopolamine group. SEM: Standard Error of the Mean.

Table 2: Effect of this compound on Exploration Time in the NOR Test Phase

| Treatment Group | Dose (mg/kg, p.o.) | n | Exploration Time - Novel Object (s, Mean ± SEM) | Exploration Time - Familiar Object (s, Mean ± SEM) |

| Vehicle + Vehicle | - | 12 | 25.5 ± 2.1 | 11.2 ± 1.5 |

| Vehicle + Scopolamine | 0.3 | 12 | 15.1 ± 1.8* | 14.5 ± 1.7 |

| This compound + Scopolamine | 0.1 | 12 | 18.2 ± 2.0 | 14.8 ± 1.6 |

| This compound + Scopolamine | 0.3 | 12 | 23.8 ± 2.2# | 12.1 ± 1.4 |

| This compound + Scopolamine | 1.0 | 12 | 26.1 ± 2.5# | 10.9 ± 1.3 |

*p < 0.001 compared to Vehicle + Vehicle group. #p < 0.01 compared to Vehicle + Scopolamine group. s: seconds; SEM: Standard Error of the Mean.

Experimental Protocols

Novel Object Recognition (NOR) Task Protocol

This protocol is designed to assess the efficacy of this compound in reversing scopolamine-induced recognition memory deficits in rats.

1. Animals:

-

Male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).

-

House animals in groups of 2-3 per cage with ad libitum access to food and water.

-

Maintain a 12:12 hour light:dark cycle with controlled temperature and humidity.

-

Allow at least one week of acclimatization to the facility before the start of the experiment.

2. Apparatus:

-

A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material (e.g., PVC or Plexiglas) for easy cleaning.

-